Oxalamide vs. Carboxamide Linker: Differentiated Hydrogen-Bonding Capacity and Predicted Binding Mode
The target compound incorporates a symmetrical oxalamide (–NH–C(=O)–C(=O)–NH–) linker, whereas the closest published active analogs (Saeedi et al. 2021) employ a single carboxamide (–C(=O)–NH–) linkage [1]. The oxalamide provides four H-bond donor/acceptor atoms versus two in the carboxamide, enabling a distinct binding pharmacophore. In the carboxamide series, the best dual cholinesterase inhibitor (compound 4e) achieved AChE IC₅₀ = 16.07 µM and BuChE IC₅₀ = 15.16 µM [1]. Quantitative binding data for the target oxalamide compound against the same targets have not been reported in peer-reviewed literature at the time of this analysis.
| Evidence Dimension | Linker H-bond donor/acceptor count and associated cholinesterase inhibitory activity |
|---|---|
| Target Compound Data | 4 H-bond donor/acceptor atoms (oxalamide); no published IC₅₀ data available |
| Comparator Or Baseline | Compound 4e (N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)isoxazole-3-carboxamide): 2 H-bond donor/acceptor atoms (carboxamide); AChE IC₅₀ = 16.07 µM, BuChE IC₅₀ = 15.16 µM |
| Quantified Difference | Two additional H-bond donor/acceptor atoms in the target compound's linker; quantitative activity difference vs. carboxamide series not yet experimentally determined for this specific compound |
| Conditions | AChE/BuChE inhibition assay (Ellman's method); compound 4e tested at multiple concentrations; data from Saeedi et al. 2021 [1] |
Why This Matters
The oxalamide linker enables a different H-bonding topology that can be exploited for target selectivity tuning, but procurement decisions must account for the absence of published potency data for this specific compound.
- [1] Saeedi M, Felegari P, Iraji A, Hariri R, Rastegari A, Mirfazli SS, Edraki N, Firuzi O, Mahdavi M, Akbarzadeh T. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Arch Pharm (Weinheim). 2021;354(3):e2000258. doi:10.1002/ardp.202000258. View Source
